molecular formula C14H15N5 B14503933 Nonane-1,3,5,7,9-pentacarbonitrile CAS No. 64918-25-8

Nonane-1,3,5,7,9-pentacarbonitrile

Katalognummer: B14503933
CAS-Nummer: 64918-25-8
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: CGCNLEGWLQPISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonane-1,3,5,7,9-pentacarbonitrile is a chemical compound with the molecular formula C14H15N5. It is characterized by the presence of five nitrile groups attached to a nonane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonane-1,3,5,7,9-pentacarbonitrile typically involves the reaction of nonane derivatives with nitrile-containing reagents. One common method is the reaction of nonane with cyanogen bromide under controlled conditions to introduce the nitrile groups at specific positions along the carbon chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Nonane-1,3,5,7,9-pentacarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonane-1,3,5,7,9-pentacarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Nonane-1,3,5,7,9-pentacarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s linear structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nonane-1,3,5,7,9-pentacarbonitrile is unique due to the presence of multiple nitrile groups, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .

Eigenschaften

CAS-Nummer

64918-25-8

Molekularformel

C14H15N5

Molekulargewicht

253.30 g/mol

IUPAC-Name

nonane-1,3,5,7,9-pentacarbonitrile

InChI

InChI=1S/C14H15N5/c15-5-1-3-12(9-17)7-14(11-19)8-13(10-18)4-2-6-16/h12-14H,1-4,7-8H2

InChI-Schlüssel

CGCNLEGWLQPISQ-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CC(CC(CCC#N)C#N)C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.